molecular formula C23H21ClN2O3S B2522754 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-methylbenzene-1-sulfonamide CAS No. 955639-68-6

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-methylbenzene-1-sulfonamide

Cat. No.: B2522754
CAS No.: 955639-68-6
M. Wt: 440.94
InChI Key: BNUGEEQCJOQZHE-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core substituted with a benzoyl group at the 2-position and a sulfonamide-linked 3-chloro-4-methylbenzene moiety at the 7-position. Sulfonamides are widely explored in medicinal chemistry due to their bioactivity, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-chloro-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c1-16-7-10-21(14-22(16)24)30(28,29)25-20-9-8-17-11-12-26(15-19(17)13-20)23(27)18-5-3-2-4-6-18/h2-10,13-14,25H,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUGEEQCJOQZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of the Benzoyl Group

The C2 benzoyl group enhances binding affinity to target proteins by participating in π-π stacking interactions. Substitution with electron-donating groups (e.g., -OMe) increases potency, while electron-withdrawing groups (e.g., -CF₃) reduce activity.

Sulfonamide Optimization

The 3-chloro-4-methylphenyl sulfonamide contributes to hydrophobic interactions. Analogues with bulkier substituents (e.g., -SO₂CF₃) exhibit improved metabolic stability but reduced solubility.

Comparative Analysis of Synthetic Routes

Step Method A (Ref) Method B (Ref)
Cyclization POCl₃, reflux TiCl₄, microwave
Acylation Yield 78% 85%
Sulfonylation Time 6 hours 4 hours

Method B offers higher yields and shorter reaction times due to microwave-assisted heating, but requires specialized equipment.

Challenges and Solutions

  • Regioselectivity : Competing acylation at the C1 position is mitigated by using sterically hindered bases like 2,6-lutidine.
  • Sulfonamide Hydrolysis : Acidic workup conditions are avoided to prevent cleavage of the sulfonamide bond.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-methylbenzene-1-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

The compound can be compared to other sulfonamides with heterocyclic cores, as exemplified by two derivatives reported in Bulgarian Chemical Communications (2013) . Key structural and synthetic differences are summarized below:

Key Observations:

In contrast, pyrimidine and pyridine cores in the analogs offer smaller, monocyclic frameworks with distinct electronic properties . The chloro and methyl substituents on the benzene ring in the target compound may improve lipophilicity and metabolic stability compared to the thiazolyl and anilino groups in the analogs .

Synthetic Routes: The analogs utilize established sulfonylation or thiourea-forming reactions, whereas the target compound’s synthesis likely involves functionalization of a tetrahydroisoquinoline precursor, a strategy common in alkaloid-derived pharmaceuticals.

Potential Bioactivity: The thiazolyl-containing analog may inherit antimicrobial properties from sulfathiazole, a known sulfonamide antibiotic. The target compound’s chloro substituent could enhance selectivity for enzymes like carbonic anhydrase or cyclooxygenase, as halogens often modulate target engagement .

Research Findings and Methodological Considerations

While direct data on the target compound are unavailable, structural insights can be inferred:

  • Crystallographic Analysis : Compounds of this complexity are typically characterized via X-ray crystallography. Tools like SHELXL (for refinement) and ORTEP-III (for graphical representation) are industry standards for elucidating sulfonamide structures, ensuring accurate bond-length and angle measurements.

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-methylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antitumor, and neuroprotective properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydroisoquinoline core with a benzoyl group and a sulfonamide moiety. Its molecular formula is C23H22ClN2O2SC_{23}H_{22}ClN_{2}O_{2}S with a molecular weight of approximately 442.95 g/mol. The presence of the sulfonamide group is significant for its biological activity.

Antibacterial Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit notable antibacterial properties. For instance, similar compounds have demonstrated effectiveness against various strains of bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for related compounds has been reported between 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Bacterial StrainInhibition Zone Diameter (mm)MIC (µg/mL)
E. faecalis2950
P. aeruginosa2445
S. typhi3040
K. pneumoniae1950

Antitumor Activity

The compound's potential as an antitumor agent has been explored through in vitro studies on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). Notably, compounds with similar structures have shown significant cytotoxicity with IC50 values indicating effective cell growth inhibition:

Cell LineIC50 (µM)
MCF-712.41
HepG29.71
HCT-1162.29

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased expression of pro-apoptotic markers .

Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinoline derivatives has also been investigated in the context of neurodegenerative diseases such as Parkinson's disease. Studies have shown that these compounds can mitigate oxidative stress and apoptosis in dopaminergic neurons. For example, the compound's analogs have been tested for their ability to reduce lipid peroxidation and increase cell viability in SH-SY5Y cells exposed to neurotoxic agents .

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